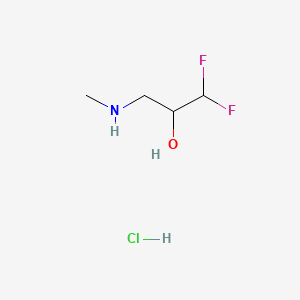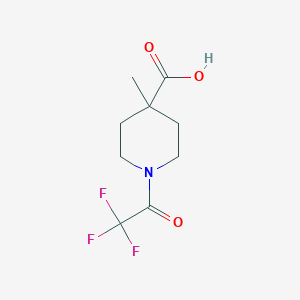
1-Prolylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Prolylpiperazine is an organic compound that belongs to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its versatile applications in medicinal chemistry and drug design due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Prolylpiperazine can be synthesized through various methods. One common approach involves the reaction of proline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through techniques like crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Prolylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions where one functional group is replaced by another. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazines.
Wissenschaftliche Forschungsanwendungen
1-Prolylpiperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are investigated for their therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-Prolylpiperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific derivative and its intended application. In medicinal chemistry, it is often designed to interact with protein targets, influencing cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-Prolylpiperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(2-Pyridyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.
1-(3-Chlorophenyl)piperazine: Investigated for its role in modulating serotonin receptors.
Uniqueness: this compound stands out due to its specific structural features and the ability to form stable derivatives with diverse biological activities. Its versatility in chemical synthesis and potential therapeutic applications make it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C9H17N3O |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
piperazin-1-yl(pyrrolidin-2-yl)methanone |
InChI |
InChI=1S/C9H17N3O/c13-9(8-2-1-3-11-8)12-6-4-10-5-7-12/h8,10-11H,1-7H2 |
InChI-Schlüssel |
JYUNMEBZNGEJBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C(=O)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide hydrochloride](/img/structure/B13507627.png)


![1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B13507634.png)





![benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B13507667.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid](/img/structure/B13507671.png)



